Product packaging for 3-Methanesulfonyl-2-methylaniline(Cat. No.:CAS No. 1335496-96-2)

3-Methanesulfonyl-2-methylaniline

Cat. No.: B2880122
CAS No.: 1335496-96-2
M. Wt: 185.24
InChI Key: YOUCVRQVVRTGPQ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.org Aniline and its derivatives are fundamental building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgwikipedia.org The reactivity and properties of the aniline scaffold are profoundly influenced by the nature and position of the substituents on the benzene (B151609) ring. chemistrysteps.com

The amino group (-NH₂) of aniline is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. chemistrysteps.com However, the basicity of the amino group and the nucleophilicity of the ring are sensitive to the electronic effects of other substituents.

Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl), increase the electron density on the aromatic ring and the nitrogen atom, thereby increasing the basicity of the aniline derivative compared to aniline itself. chemistrysteps.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or sulfonyl (-SO₂R) groups, decrease the electron density of the ring and delocalize the nitrogen lone pair, making the compound less basic and deactivating the ring towards electrophilic substitution. chemistrysteps.com

In 3-Methanesulfonyl-2-methylaniline, the presence of both a weak EDG (the 2-methyl group) and a strong EWG (the 3-methanesulfonyl group) creates a complex electronic environment. The methanesulfonyl group significantly reduces the basicity of the amino group, while the methyl group provides some electronic donation and steric influence. This interplay of effects governs the molecule's reactivity in further chemical transformations, such as diazotization or N-alkylation reactions. wikipedia.org

Conceptual Comparison of Substituent Effects on Aniline Basicity

Compound Substituent(s) Expected Effect on Basicity (relative to Aniline) Rationale
Aniline -H Baseline Reference compound.
o-Toluidine (B26562) 2-Methyl Increase The methyl group is electron-donating. chemistrysteps.com
3-Nitroaniline 3-Nitro Decrease The nitro group is strongly electron-withdrawing.

| This compound | 2-Methyl, 3-Methanesulfonyl | Significant Decrease | The strong electron-withdrawing effect of the sulfonyl group dominates over the weak donating effect of the methyl group. chemistrysteps.com |

Significance of Methylsulfonyl and Methyl Moieties in Aromatic Systems

The functional groups attached to the aniline ring in this compound each impart significant characteristics to the molecule.

The methyl group (-CH₃) is a simple alkyl substituent that influences aromatic systems in several ways. It is considered a weak electron-donating group through an inductive effect and hyperconjugation. In many contexts, the presence of methyl groups can enhance the reactivity of aromatic rings toward electrophiles. researchgate.net Furthermore, methyl groups can have significant steric effects, influencing the conformation of the molecule and directing incoming reagents to less hindered positions. nih.gov The reactivity of the methyl group itself can also be exploited; for instance, benzylic C-H bonds are weaker and can undergo reactions like free-radical halogenation. wikipedia.org

The methanesulfonyl group (-SO₂CH₃), often called a mesyl group, is a powerful electron-withdrawing functional group. wikipedia.org This is due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. Its presence on an aromatic ring strongly deactivates the ring towards electrophilic substitution and increases the acidity of N-H protons in adjacent amino or amide groups. sioc-journal.cn The sulfonyl group is a key structural motif in a wide range of biologically active compounds and is considered a "privileged" structure in medicinal chemistry. sioc-journal.cnresearchgate.net It is often used as a bioisosteric replacement for other groups to modulate a molecule's solubility, metabolic stability, and receptor binding affinity. drugbank.com

Common Sulfonyl-Containing Groups in Organic Chemistry

Abbreviation Full Name Example Compound
Ms Methanesulfonyl Mesyl chloride (CH₃SO₂Cl)
Ts p-Toluenesulfonyl Tosyl chloride (CH₃C₆H₄SO₂Cl)
Ns p-Nitrobenzenesulfonyl Nosyl chloride (O₂NC₆H₄SO₂Cl)
Tf Trifluoromethanesulfonyl Triflic anhydride (B1165640) ((CF₃SO₂)₂O)

Source: wikipedia.org

Overview of Research Trajectories for Aryl Sulfonamides

Aryl sulfonamides, the class of compounds to which this compound belongs, are a major focus of research in organic and medicinal chemistry. researchgate.net The sulfonamide functional group (-SO₂NH-) is present in a wide variety of FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.nettandfonline.com

Contemporary research in this area follows several key trajectories:

Discovery of Novel Bioactivities: Scientists continue to synthesize and screen new aryl sulfonamide derivatives to identify novel therapeutic agents. researchgate.netnih.gov For example, recent studies have identified aryl sulfonamides as potent inhibitors of novel biological targets like the NaV1.5 sodium channel for treating cardiac arrhythmias. nih.gov

Development of New Synthetic Methodologies: There is a continuous effort to develop more efficient, sustainable, and versatile methods for the synthesis of N-aryl sulfonamides. researchgate.net Modern approaches often focus on transition-metal-catalyzed cross-coupling reactions to form the critical C-N bond, bypassing harsher traditional methods. researchgate.net

Application as Synthetic Intermediates: Beyond their direct biological applications, aryl sulfonamides are stable and versatile intermediates in organic synthesis. The sulfonamide group can act as a protecting group for amines that is stable to a wide range of conditions but can be removed when needed. wikipedia.org

The study and potential application of specific molecules like this compound are situated within this active and evolving field. Its structure represents a combination of a classic aniline building block with the highly sought-after sulfonamide motif, making it a potential candidate for library synthesis in drug discovery programs or as a precursor for more complex molecular architectures. researchgate.nettandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
Aniline
o-Toluidine
3-Nitroaniline
Mesyl chloride (Methanesulfonyl chloride)
Tosyl chloride (p-Toluenesulfonyl chloride)
Nosyl chloride (p-Nitrobenzenesulfonyl chloride)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B2880122 3-Methanesulfonyl-2-methylaniline CAS No. 1335496-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUCVRQVVRTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335496-96-2
Record name 3-methanesulfonyl-2-methylaniline
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Comprehensive Synthetic Methodologies for 3 Methanesulfonyl 2 Methylaniline

Direct Synthesis Strategies

Direct synthesis methods aim to introduce the sulfonyl and amino functionalities in a single or a few straightforward steps. These strategies often involve the sulfonylation of an aniline (B41778) precursor or the amination of a sulfonyl-containing aromatic compound.

Investigation of Sulfonylation Routes

The direct sulfonylation of 2-methylaniline presents a primary route to 3-Methanesulfonyl-2-methylaniline. This electrophilic aromatic substitution reaction typically employs a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The directing effects of the amino and methyl groups on the aniline ring play a crucial role in the regioselectivity of the reaction. While the amino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director, the formation of the 3-sulfonyl isomer is influenced by steric hindrance and reaction conditions.

Recent advancements in sulfonylation reactions have explored various catalytic systems to improve efficiency and selectivity. For instance, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has been developed as a mild and effective method. Current time information in Bangalore, IN. Another approach utilizes a biomass-derived copper catalyst for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. nih.gov

The optimization of reaction parameters is critical for maximizing the yield of the desired 3-substituted product while minimizing the formation of other isomers and polysulfonylated byproducts. Key parameters that are often optimized include the choice of solvent, base, temperature, and the molar ratio of reactants.

Table 1: Optimization of Sulfonylation Reaction Conditions for Aniline Derivatives

ParameterConditionEffect on Yield/SelectivitySource
Photocatalyst[Ir(dF(CF3)ppy)2(dtbpy)]PF6Optimal catalyst for photoredox-catalyzed sulfonylation. rsc.org
CatalystCuxOy@CS-400Excellent recyclable heterogeneous catalyst for sulfonylation with sodium sulfinates. nih.gov
BasePyridine (B92270)Commonly used base in sulfonylation with sulfonyl chlorides. mdpi.com
SolventAcetonitrile/WaterEffective solvent system for photoinduced sulfonylation. google.com
TemperatureRoom TemperatureMild condition for visible-light mediated and copper-catalyzed reactions. nih.govrsc.org

Exploration of Amination Pathways

An alternative direct approach involves the amination of a pre-functionalized aromatic ring containing the methanesulfonyl group at the desired position. A suitable precursor for this route would be a compound like 2-halo-3-methanesulfonyltoluene (e.g., 2-bromo-3-methanesulfonyltoluene). The amination can be achieved through nucleophilic aromatic substitution (SNA) or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds and is widely used for the synthesis of arylamines from aryl halides. organic-chemistry.org This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base. The choice of catalyst, ligand, base, and solvent is crucial for the successful amination of sterically hindered or electronically deactivated aryl halides.

Table 2: Key Parameters in Buchwald-Hartwig Amination of Aryl Halides

ParameterConditionSignificanceSource
CatalystPd(dba)2, CuICommonly used palladium and copper catalysts. organic-chemistry.orgresearchgate.net
LigandP(t-Bu)3, Bisaryl oxalic diamidesBulky electron-rich phosphine (B1218219) ligands and other specialized ligands enhance catalytic activity. organic-chemistry.orgresearchgate.net
BaseLiN(SiMe3)2, K2CO3Strong, non-nucleophilic bases are often required. organic-chemistry.orgrsc.org
SolventDioxane, Toluene, DMSOAprotic solvents are typically used. organic-chemistry.orgrsc.orgchemscene.com

Indirect Synthesis via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that already contains the carbon skeleton and the sulfonyl group, followed by a chemical transformation to introduce the amino group.

Reduction of Nitroaromatic Precursors

A common and effective indirect route to this compound is the reduction of the corresponding nitroaromatic precursor, 2-methyl-3-nitrophenyl methyl sulfone. The nitro group can be selectively reduced to an amino group under various conditions, while leaving the sulfone group intact.

A wide range of reducing agents and catalytic systems have been developed for the chemoselective reduction of nitroarenes. acs.org These include catalytic hydrogenation with metals like palladium, platinum, or nickel on a carbon support, as well as chemical reducing agents such as tin(II) chloride, iron in acidic media, and sodium borohydride (B1222165) in the presence of a catalyst. nih.gov The choice of the reduction method often depends on the presence of other functional groups in the molecule and the desired reaction conditions. The presence of the sulfone group is generally compatible with many nitro reduction methods.

Table 3: Optimization of Nitro Group Reduction in the Presence of a Sulfone Group

Reducing SystemSolventTemperatureSelectivity/YieldSource
FeCl3·6H2O / H2NNH2·H2OWater100 °CHigh to excellent yields for various substituted nitroarenes. mdpi.com
Pd(II)-polysalophen coated magnetite NPs / NaBH4WaterRefluxHigh to excellent yields for complete reduction of nitroarenes. nih.gov
B2(OH)4 / 4,4'-bipyridine-Room TemperatureHighly chemoselective, tolerates sensitive functional groups. acs.org
Pd/C / H2Ethanol (B145695)/Methanol (B129727)Room TemperatureCommonly used, generally high yields.

The synthesis of the precursor, 2-methyl-3-nitrophenyl methyl sulfone, can be accomplished through the oxidation of the corresponding sulfide (B99878), 2-methyl-3-nitrophenyl methyl sulfide. The sulfide can be prepared by the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-3-nitrotoluene, with sodium thiomethoxide.

Modification of Existing Aryl Anilines

Another indirect synthetic strategy involves starting with a readily available aryl aniline and modifying its structure to introduce the methanesulfonyl group at the desired position. For instance, a starting material like 2-methyl-3-bromoaniline could undergo a sulfenylation reaction followed by oxidation.

Alternatively, a multi-step sequence could be envisioned starting from a different isomer of methanesulfonyl-methylaniline. For example, if another isomer is more readily synthesized, it might be possible to perform an isomerization reaction, although this is often challenging and may lead to a mixture of products. A more plausible approach would involve the removal and re-introduction of functional groups to achieve the desired substitution pattern. However, such routes are generally less efficient than the more direct methods described above.

Optimization of Reaction Conditions and Process Parameters

For all the synthetic methodologies discussed, the optimization of reaction conditions is paramount to achieving high yields, purity, and cost-effectiveness on an industrial scale. Key parameters that require careful consideration include:

Temperature: Influences reaction rates and can affect selectivity by favoring certain pathways over others.

Solvent: The polarity and aprotic/protic nature of the solvent can significantly impact the solubility of reactants and the stability of intermediates.

Catalyst and Ligand: The choice of catalyst and, where applicable, the ligand is crucial for achieving high catalytic activity and selectivity in cross-coupling and amination reactions.

Molar Ratios: The stoichiometry of the reactants needs to be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum yield without significant product degradation.

For instance, in sulfonylation reactions, controlling the temperature and the molar ratio of the sulfonylating agent is critical to prevent over-sulfonylation. In catalytic reductions, the catalyst loading, hydrogen pressure, and temperature must be carefully controlled to ensure complete and selective reduction of the nitro group without affecting other functional groups.

Solvent Effects on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing both the reaction yield and selectivity. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role in the reaction kinetics and pathway.

In the synthesis of related sulfonamide compounds, the use of polar solvents is common. For instance, in the preparation of certain sulfonamides, pyridine, often in combination with other polar solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), is used as a base and solvent system, leading to high yields. The use of diethyl ether has also been reported for similar reactions. In some cases, solvent-free, or "neat," reaction conditions have been successfully employed, demonstrating high yields in the synthesis of various sulfonamides. This approach aligns with green chemistry principles by reducing solvent waste.

The use of water as a solvent is highly desirable from an environmental and cost perspective due to its non-flammable, non-toxic, and abundant nature. mdpi.com While the low solubility of many organic reactants in water can be a challenge, its application as a co-solvent has been shown to be effective, achieving excellent yields without the need for extensive solvent removal and extraction steps in certain pharmaceutical syntheses. mdpi.com

Table 1: Impact of Solvent on Sulfonamide Synthesis Yield

Solvent SystemBaseYieldReference
Neat PyridinePyridine90%
DichloromethanePolymer-supported Pyridine92%
THFPyridine90%
THFTriethylamine (TEA)86%
Diethyl Ether-85%
PEG-400Potassium Carbonateup to 78%
Solvent-free (neat)CsF-CeliteHigh
Solvent-freeZinc oxide-nanoparticle95%

This table illustrates yields for related sulfonamide syntheses, providing insights into potential solvent systems for this compound.

Catalyst and Reagent System Development

The development of efficient catalyst and reagent systems is central to optimizing the synthesis of this compound. Catalytic reagents are generally preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, which aligns with the principles of green chemistry. mlsu.ac.in

Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern amine synthesis. nih.gov These methods have been instrumental in the large-scale synthesis of complex molecules, including those containing sulfonamide groups. For example, the synthesis of the hepatitis C drug dasabuvir (B606944) involves a palladium-catalyzed reaction between an intermediate and methanesulfonamide (B31651). nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

In related aniline syntheses, such as the preparation of 3-chloro-2-methylaniline (B42847), various reagents have been explored. One method involves the reduction of 6-chloro-2-nitrotoluene using polysulfides (like sodium, calcium, or ammonium (B1175870) polysulfide) in the presence of an ammonium salt. google.compatsnap.com This approach has been reported to produce high yields. google.compatsnap.com Another approach for preparing aniline compounds involves the reduction of nitro compounds using hydrazine (B178648) or hydrazine hydrate (B1144303) at elevated temperatures in the presence of a base, with yields often ranging from 80% to 100%. google.com

Transition metals other than palladium, such as rhodium, ruthenium, and nickel, have also been investigated for their catalytic activity in related reactions like isomerization-aldolisation. univ-rennes.fr The development of first-row transition metal catalysts, like those based on nickel, is of particular interest due to their lower cost and abundance. researchgate.net

Temperature and Pressure Influence

Temperature and pressure are critical process parameters that significantly impact the reaction rate, yield, and selectivity in the synthesis of this compound.

In many chemical processes, elevated temperatures are employed to increase the reaction rate. For the synthesis of N-methyl aniline from chlorobenzene (B131634) and methylamine, a temperature range of 100 to 300°C is generally used, with an optimal range of 215 to 235°C. google.com However, excessively high temperatures should be avoided as they can lead to undesirable side reactions. google.com In the synthesis of 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene, the reaction temperature is controlled between 30 and 105°C. google.com For the reduction of nitro compounds to anilines using hydrazine, a preferred temperature range is 70 to 100°C to avoid the need for high-pressure equipment. google.com The annulation reactions of methanesulfonyl sulfene (B1252967) with imines demonstrate temperature-dependent selectivity, with different products forming at -78°C versus 20°C. researchgate.net

Pressure is typically applied to maintain the reactants in the liquid phase, especially when dealing with volatile starting materials. google.com For the N-methyl aniline synthesis, pressures ranging from 200 to 1500 pounds per square inch have been utilized to ensure a liquid phase operation. google.com In the synthesis of 3-chloro-2-methylaniline, distillation under a vacuum of 0.1 MPa is used for purification. google.com

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. mlsu.ac.in These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. mlsu.ac.iniciset.in

A key aspect of green chemistry is the use of renewable feedstocks and less hazardous chemical syntheses. mlsu.ac.in This involves selecting starting materials and designing reaction pathways that reduce or eliminate the use and generation of toxic substances. snu.ac.kr For example, replacing hazardous reagents like bromine and strong acids with greener alternatives such as calcium nitrate (B79036) has been shown to improve the environmental profile of certain reactions. wjpmr.com

Solvent-free reactions or the use of environmentally benign solvents like water are central to green synthesis. mdpi.comwjpmr.com Microwave-assisted synthesis is another green technique that can lead to increased efficiency, reduced waste, and lower energy consumption. mdpi.com This method has been successfully applied to the preparation of sulfonamides, achieving high yields.

The development of recyclable catalysts is another important green chemistry strategy. mdpi.com For instance, the use of a reusable zinc oxide-nanoparticle catalyst for the solvent-free synthesis of sulfonamides resulted in a 95% yield. The goal is to design chemical products that are effective yet have minimal toxicity and can degrade into harmless substances after use. mlsu.ac.in

Reactivity and Transformational Chemistry of 3 Methanesulfonyl 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 3-Methanesulfonyl-2-methylaniline ring is a complex process due to the competing directing effects of the substituents. dalalinstitute.compressbooks.pub The amino group (-NH2) is a powerful activating ortho, para-director, while the methyl group (-CH3) is also an activating ortho, para-director. In contrast, the methanesulfonyl group (-SO2CH3) is a strong deactivating meta-director.

The outcome of EAS reactions is determined by the dominant directing effect, which is typically the most powerful activating group present. In this case, the amino group governs the regioselectivity, strongly directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6).

Position 4: This position is para to the amino group and ortho to the methyl group. It is sterically accessible.

Position 6: This position is ortho to the amino group. It is sterically hindered by the adjacent methyl group.

Position 5: This position is meta to the amino group, but ortho to the deactivating methanesulfonyl group.

Therefore, electrophilic substitution is most likely to occur at the C4 position, driven by the strong activation from the amino group. Under harsh conditions or with specific catalysts, substitution at other positions might be observed. It is also common practice to protect the highly reactive amino group, for instance by converting it to an amide, to modulate its reactivity and prevent side reactions during EAS. libretexts.org Using a protecting group like an acetamide (B32628) can also increase the steric bulk, further favoring para-substitution. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of -NH2 (at C1) Influence of -CH3 (at C2) Influence of -SO2CH3 (at C3) Overall Predicted Reactivity
C4 Para (Activating) Ortho (Activating) Meta (Deactivating) Most Favored
C5 Meta (Deactivating) Meta (Deactivating) Ortho (Deactivating) Disfavored
C6 Ortho (Activating) Para (Activating) Meta (Deactivating) Less Favored (Steric Hindrance)

Nucleophilic Substitution at the Aniline (B41778) Nitrogen

The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with various electrophiles. The nucleophilicity of the aniline nitrogen is somewhat tempered by the electron-withdrawing nature of the methanesulfonyl group on the ring, which reduces the electron density on the nitrogen through resonance and inductive effects. chemistrysteps.com Nevertheless, it participates in several characteristic reactions of anilines.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is also a common strategy to protect the amino group. libretexts.org

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, to yield sulfonamides. wikipedia.org

These reactions are fundamental in modifying the structure and properties of the parent molecule for various synthetic applications.

Reactions Involving the Methylsulfonyl Group

The methanesulfonyl (-SO2CH3) group is generally characterized by its high stability and resistance to chemical transformation. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. dalalinstitute.com Unlike some other sulfonyl derivatives, the methanesulfonyl group is typically not a good leaving group in nucleophilic aromatic substitution reactions under standard conditions. researchgate.net Its primary role in the reactivity of this compound is electronic, influencing the regioselectivity of other reactions and the basicity of the aniline nitrogen. d-nb.info

However, under very harsh conditions or through specific reductive or oxidative cleavage methods not commonly employed in standard synthesis, the C-S bond could be broken. In some contexts, sulfonyl radicals can be formed under specific reaction conditions, such as photoredox catalysis, but this is not a general transformation. rsc.org

Coupling Reactions (e.g., Chan-Lam Coupling)

This compound is an excellent candidate for copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction forms a carbon-nitrogen bond between an amine and a boronic acid, providing a powerful method for the synthesis of diaryl- or alkylaryl-amines. organic-chemistry.orgalfa-chemistry.com

The general transformation is as follows: Ar-NH₂ + R-B(OH)₂ → Ar-NH-R

In this reaction, this compound would serve as the amine component. The reaction is typically carried out in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297), an optional ligand, and an oxidant, which is often atmospheric oxygen. organic-chemistry.orgbeilstein-journals.org The mild reaction conditions, including the possibility of running the reaction at room temperature and open to the air, make it a highly attractive synthetic tool. wikipedia.orgalfa-chemistry.com

Table 2: Typical Conditions for Chan-Lam Coupling

Component Example Purpose
Amine This compound N-H bond source
Boronic Acid Phenylboronic acid Aryl or alkyl source
Copper Catalyst Copper(II) acetate (Cu(OAc)₂) Facilitates C-N bond formation
Base (optional) Pyridine (B92270), Triethylamine Can facilitate the reaction
Oxidant Air (O₂) Re-oxidizes Cu(I) to Cu(II) for catalytic cycle
Solvent Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH) Reaction medium

The mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine and subsequent reductive elimination to yield the coupled product and a reduced copper species. wikipedia.org The catalytic cycle is sustained by the re-oxidation of the copper catalyst. beilstein-journals.org

Diazotization Reactions and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization, a cornerstone transformation in aromatic chemistry. byjus.comgoogle.com This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to convert the amino group into a diazonium salt (-N₂⁺). byjus.comgoogle.com

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The resulting 3-methanesulfonyl-2-methylbenzenediazonium salt is a highly versatile intermediate that can be readily converted into a wide array of functional groups through substitution reactions where dinitrogen gas (N₂) acts as an excellent leaving group. tib.eu

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄) and heat.

Gattermann Reaction: Replacement with halides using copper powder and the corresponding acid.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Reduction: Replacement with hydrogen (-H) using a reducing agent like hypophosphorous acid (H₃PO₂). tib.eu

This sequence provides a powerful synthetic route to a diverse range of substituted benzene (B151609) derivatives starting from this compound. researchgate.netjustia.com

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are generally well-understood through studies of related aniline derivatives. A key area of mechanistic interest involves the potential for non-polar pathways, such as those involving electron transfer.

While many reactions of anilines proceed through polar, ionic mechanisms (e.g., electrophilic attack on the ring or nucleophilic attack by the nitrogen), there is evidence that single electron transfer (SET) pathways can operate under certain conditions. researchgate.netd-nb.info

For instance, in some nucleophilic aromatic substitution (SₙAr) reactions, a change in mechanism from a polar pathway to a SET pathway has been observed, particularly with more basic aniline nucleophiles. researchgate.netd-nb.info A SET mechanism involves the transfer of an electron from the nucleophile (the aniline) to the aromatic substrate, generating a radical anion and a radical cation, which then combine and proceed to products.

Furthermore, photoinduced reactions involving anilines can proceed via electron transfer. nih.gov In these processes, photoexcitation of a charge-transfer complex between the aniline and another reactant can lead to an electron transfer event, initiating a substitution or transformation cascade. nih.gov While specific mechanistic studies on this compound are not widely reported, the principles derived from studies on other substituted anilines suggest that SET pathways could be relevant in its photochemistry or its reactions with strong electron acceptors. mdpi.comresearchgate.net

Stereochemical Outcomes and Control

The structure of this compound does not possess a stereocenter, meaning it is achiral. However, chiral centers can be introduced through various chemical transformations, making stereochemical control a critical consideration for synthesizing specific, optically active derivatives.

Asymmetric Synthesis and Chiral Resolution: Reactions involving the aniline functional group or the aromatic ring can be designed to produce chiral products with high enantioselectivity. This is typically achieved using one of two main strategies:

Chiral Auxiliaries: An achiral substrate like this compound can be temporarily bonded to a chiral auxiliary. This auxiliary group directs subsequent reactions to occur stereoselectively, after which it is removed to yield the desired chiral product. acs.orgnih.gov

Chiral Catalysts: Asymmetric synthesis can be performed using a chiral catalyst, which may be a metal complex or an organocatalyst. organic-chemistry.org These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, novel chiral sulfinamide-based organocatalysts have been shown to be effective in the asymmetric ring-opening of meso epoxides with anilines, yielding enantioenriched β-amino alcohols with high efficiency. organic-chemistry.org

A common approach for separating a racemic mixture of a chiral aniline derivative is through chiral resolution . This process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

In some cases, atropisomerism (axial chirality) can arise in aniline derivatives, particularly in N-acylated products where rotation around a single bond is restricted. Highly atroposelective N-acylation reactions of aniline-derived sulfonamides have been successfully developed using chiral isothiourea catalysts, providing a route to atropoisomeric products with excellent enantioselectivities. acs.orgnih.gov This principle could be applied to N-acylated derivatives of this compound.

Detailed experimental and computational studies are often employed to understand the reaction mechanism and the factors governing the stereochemical outcome of these transformations. researchgate.net

Table 1: Strategies for Stereochemical Control in Aniline Derivative Synthesis

StrategyDescriptionExample Application
Asymmetric Synthesis with Chiral Catalysts A chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer.A chiral sulfinamide organocatalyst used for the asymmetric ring-opening of epoxides with anilines. organic-chemistry.org
Asymmetric Synthesis with Chiral Auxiliaries A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical course of a reaction.N-acylation of an aniline followed by a diastereoselective reaction, and subsequent removal of the chiral acyl group.
Chiral Resolution A racemic mixture is converted into a pair of diastereomers, which are then separated. The resolving agent is subsequently removed.Formation of diastereomeric salts using a chiral acid like tartaric acid, followed by separation via crystallization.
Atroposelective N-Acylation Use of a chiral catalyst to selectively form one atropisomer during the N-acylation of a hindered aniline derivative.Chiral isothiourea-catalyzed N-acylation of aniline-derived sulfonamides. acs.orgnih.gov

Reaction Intermediate Characterization

The characterization of transient species is fundamental to understanding the reaction mechanisms of this compound. Depending on the reaction type (e.g., oxidation, sulfonylation, electrophilic or nucleophilic substitution), various intermediates can be formed.

Radical Intermediates: In many oxidative or photochemically-induced reactions, radical intermediates play a crucial role. For instance, in reactions involving sulfonyl groups, the formation of sulfonyl radicals is a common pathway. rsc.orgmdpi.com These highly reactive species can be detected and characterized using several techniques:

Radical Trapping Experiments: This is a common method to indirectly prove the existence of radical intermediates. A "radical trap," such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethene (DPE), is added to the reaction. mdpi.comacs.org If a radical pathway is operative, the trap will react with the intermediate, forming a stable adduct that can be isolated and characterized, often by mass spectrometry. The inhibition or slowing of the primary reaction in the presence of the trap provides strong evidence for a radical mechanism. rsc.orgmdpi.comcsic.es

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) is a powerful spectroscopic technique that directly detects species with unpaired electrons, such as radicals. nih.govacs.orgnih.gov Time-resolved EPR spectroscopy can be used to study the formation and structure of short-lived N-centered radicals generated electrochemically from sulfonamides. acs.org This technique could be applied to study radical intermediates derived from this compound, such as anilinyl or sulfonyl radicals.

Ionic Intermediates: In non-radical pathways, such as nucleophilic aromatic substitution (SNAr), charged intermediates like σ-adducts (also known as Meisenheimer complexes) are formed. rsc.org The reactions of aniline derivatives with highly electrophilic aromatic compounds have been shown to proceed through the formation of these adducts. rsc.org Their characterization can be achieved through:

Spectroscopic Methods: UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and characterizing reaction intermediates. nih.govacs.orgacs.org For example, during the oxidative polymerization of aniline, intermediate aggregates have been characterized in detail using a suite of techniques including UV-Vis, mass spectrometry, NMR, FTIR, and XRD. nih.govacs.orgacs.org These methods allow for the proposal of chemical structures for the transient species.

Table 2: Methods for Characterizing Reaction Intermediates

Intermediate TypeCharacterization MethodPrinciple
Radical Species Radical Trapping (e.g., with TEMPO)A radical scavenger reacts with the transient radical to form a stable, detectable adduct. mdpi.comacs.org
Radical Species Electron Paramagnetic Resonance (EPR)Directly detects species with unpaired electrons, providing structural information about the radical. nih.govacs.org
Ionic Species (e.g., σ-adducts) NMR SpectroscopyProvides detailed structural information about intermediates that are stable enough to be observed on the NMR timescale. nih.govacs.org
Ionic Species UV-Vis SpectroscopyCan detect the formation of new chromophores characteristic of charged intermediates like Meisenheimer complexes. nih.govacs.org
Oligomeric Intermediates Mass Spectrometry (ESI-MS, MALDI-TOF)Confirms the molecular weight of intermediates, such as tetramers formed during aniline polymerization. nih.govacs.orgacs.org

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, mechanisms, and equilibria. For this compound, such studies would focus on how its substituents influence its reactivity compared to unsubstituted aniline or other derivatives.

Kinetic Studies and Substituent Effects: The rate of reactions involving this compound would be significantly influenced by its two substituents. The ortho-methyl group is a weak electron-donating group (EDG), while the meta-methanesulfonyl group is a strong electron-withdrawing group (EWG).

Hammett Plots: Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate reaction rates with substituent electronic effects. researchgate.netresearchgate.netviu.ca A Hammett plot for reactions of a series of substituted anilines would reveal the sensitivity of the reaction to electronic effects (the reaction constant, ρ). For electrophilic aromatic substitution, the strong deactivating effect of the -SO₂CH₃ group would be expected to significantly decrease the reaction rate compared to aniline. Conversely, for nucleophilic aromatic substitution on an activated ring, the aniline nitrogen acts as the nucleophile, and its reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. researchgate.netnih.gov Studies on the reaction of substituted anilines with electrophiles have shown that the reaction rates can be linearly correlated with the pKa values of the corresponding anilinium ions (a Brønsted relationship) and Hammett substituent constants. rsc.org

Thermodynamic Analysis: Thermodynamic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined by studying the reaction rate at different temperatures. These values provide insight into the transition state of the reaction. For example, in the oxidation of meta-substituted anilines, negative entropy of activation values support the formation of an ordered activated complex in the rate-determining step. orientjchem.org

Computational studies using methods like Density Functional Theory (DFT) are increasingly used to model reaction pathways, calculate activation barriers, and predict reaction energies (thermodynamics) and rate constants (kinetics) for reactions involving substituted anilines. beilstein-journals.orgrsc.org Such studies can elucidate the influence of substituents on the stability of intermediates and transition states.

Table 3: Predicted Influence of Substituents on Reactivity

Reaction TypeRole of Aniline DerivativeEffect of -CH₃ (ortho)Effect of -SO₂CH₃ (meta)Predicted Overall Reactivity vs. Aniline
Electrophilic Aromatic Substitution Nucleophile (Ring)Activating (electron-donating)Deactivating (electron-withdrawing)Slower
Nucleophilic Attack by Amine Nucleophile (Nitrogen)Activating (electron-donating)Deactivating (electron-withdrawing)Slower
Oxidation of Amine ReductantElectron-donating (increases ease of oxidation)Electron-withdrawing (decreases ease ofoxidation)Ambiguous, depends on oxidant and conditions

Synthesis and Characterization of Derivatives and Analogs of 3 Methanesulfonyl 2 Methylaniline

N-Substituted Derivatives

The presence of the primary amine group on the aniline (B41778) ring is a prime target for synthetic modification, allowing for the introduction of a wide range of functionalities through alkylation, acylation, and the formation of sulfonamides and sulfonylureas.

Alkylation and Acylation Reactions at the Aniline Nitrogen

The nucleophilic nitrogen of the aniline can readily undergo alkylation and acylation reactions.

Alkylation of anilines can be achieved using various alkylating agents. For instance, the N-methylation of anilines can be carried out by reaction with methanol (B129727) in the presence of a suitable catalyst. While specific studies on 3-Methanesulfonyl-2-methylaniline are not prevalent, the alkylation of the closely related 2-methylaniline with methanol has been investigated using ferrite (B1171679) catalysts, leading to N-methylated products. This suggests a potential pathway for the synthesis of N-alkyl-3-methanesulfonyl-2-methylaniline derivatives. Furthermore, iron-catalyzed processes have been developed for the N-methylation of arenes, providing another possible route for the synthesis of N-methylaniline derivatives under relatively mild conditions.

Acylation of the aniline nitrogen introduces an acyl group, forming an N-acyl derivative. This transformation is typically accomplished using acylating agents such as acyl chlorides or anhydrides. A notable example, though not on the exact target molecule, is the Friedel-Crafts acylation of N-methanesulfonyl-N-methylaniline. In a patented process, this compound was reacted with acetic anhydride (B1165640) in the presence of a gallium triflate catalyst to yield the corresponding acylated product with high efficiency. bldpharm.combldpharm.com This reaction highlights the feasibility of acylating anilines bearing a methanesulfonyl group. The general reaction of anilines with acylating agents is a well-established method for producing N-acyl-amino acids and other amide derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
Aniline DerivativeAlkyl Halide/MethanolBase/CatalystN-Alkyl Aniline
Aniline DerivativeAcyl Chloride/AnhydrideBase/Lewis AcidN-Acyl Aniline

Sulfonamide and Sulfonylurea Derivative Synthesis

Sulfonamide derivatives are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. This general method can be applied to this compound to produce a variety of N-sulfonylated derivatives. The reaction of anilines with benzenesulfonyl chloride, for example, is a common method for preparing N-phenylbenzenesulfonamides. While direct examples with this compound are not widely reported, the synthesis of methanesulfonamide (B31651) derivatives from other amino-containing heterocyclic compounds, such as 3,4-diaryl-2-imino-4-thiazolines, has been documented.

Sulfonylurea derivatives are another important class of compounds that can be synthesized from the aniline nitrogen. A common synthetic route involves the reaction of a sulfonamide with an isocyanate in the presence of a base. Alternatively, sulfonylureas can be prepared through the reaction of arylsulfonohydrazides with p-tolylsulfonylisocyanate. The discovery of sulfonylureas as potent antagonists for various receptors has driven the development of diverse synthetic strategies for this class of compounds.

Starting MaterialReagentProduct Type
This compoundSulfonyl ChlorideSulfonamide
Sulfonamide Derivative of this compoundIsocyanateSulfonylurea

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups such as halogens and nitro groups. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

Halogenation and Nitration Studies

Halogenation of anilines can be challenging due to the high reactivity of the ring, often leading to polyhalogenation. However, methods for the selective halogenation of deactivated anilines have been developed. For anilines with electron-withdrawing groups, which would be analogous to the methanesulfonyl group on the target compound, halogenation can be more controlled. The introduction of halogens onto the aromatic nucleus is a key transformation in organic synthesis.

Nitration of anilines is another important electrophilic aromatic substitution. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. However, the amino group is sensitive to oxidation under these conditions. For substituted anilines like o-toluidine (B26562) (2-methylaniline), nitration has been studied, and the regiochemical outcome is dependent on the reaction conditions and the directing effects of the substituents. The presence of the electron-withdrawing methanesulfonyl group would be expected to deactivate the ring towards nitration and direct incoming electrophiles to the meta position relative to it.

ReactionReagentsExpected Outcome on this compound
HalogenationHalogenating Agent (e.g., Br₂)Introduction of halogen atom(s) onto the aromatic ring
NitrationNitrating Mixture (e.g., HNO₃/H₂SO₄)Introduction of a nitro group onto the aromatic ring

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

The sulfonyl group (-SO₂R) is recognized as a directing metalation group. Therefore, it is conceivable that the methanesulfonyl group in this compound could direct lithiation to the C-4 position. The aniline group itself, or a protected form of it, can also act as a DMG. The interplay between the directing effects of the methanesulfonyl, methyl, and amino groups would determine the ultimate site of metalation and subsequent functionalization. While specific studies on this compound are not available, the principles of DoM suggest a viable route for its selective functionalization.

Heterocyclic Ring Annulation and Fusion

The aniline moiety of this compound can serve as a key building block for the synthesis of fused heterocyclic compounds. These reactions often involve the condensation of the aniline with a bifunctional reagent to construct a new ring system. For example, anilines can be used in the synthesis of quinolines, indoles, and other nitrogen-containing heterocycles.

The specific reaction pathways and the resulting heterocyclic structures would depend on the chosen coreactants and reaction conditions. While there is a vast body of literature on the synthesis of heterocyclic compounds, specific examples starting from this compound are not well-documented in publicly available research. However, the general reactivity of anilines in cyclization reactions suggests that this compound could be a valuable precursor for creating novel heterocyclic structures bearing a methanesulfonyl-substituted phenyl group.

Indole (B1671886) and Quinoline (B57606) Derivatives

The synthesis of indole and quinoline derivatives from aniline precursors often relies on classical named reactions that have been refined over more than a century. These methods provide robust pathways to these important heterocyclic systems.

Indole Derivatives

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comalfa-chemistry.com For the synthesis of an indole derivative starting from this compound, the aniline would first be converted to its corresponding hydrazine (B178648), (2-methyl-3-(methylsulfonyl)phenyl)hydrazine. This hydrazine can then be reacted with a suitable ketone or aldehyde, such as acetone (B3395972), in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, to yield the desired indole. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a hydrazone, which then undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org

A plausible synthetic route would involve the diazotization of this compound followed by reduction to form the key phenylhydrazine intermediate. Subsequent reaction with a carbonyl compound under Fischer conditions would lead to the target indole. For example, reaction with acetone would yield 2,7-dimethyl-6-(methylsulfonyl)-1H-indole. The characterization of such a compound would rely on spectroscopic methods. In the ¹H NMR spectrum, one would expect to see characteristic signals for the indole NH proton, the aromatic protons, and the two methyl groups. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the product.

Quinoline Derivatives

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orguop.edu.pk This reaction is known for being vigorous, and often requires a moderator like ferrous sulfate. wikipedia.org To synthesize a quinoline derivative from this compound, the aniline would be heated with the Skraup reaction mixture. The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. uop.edu.pk Subsequent acid-catalyzed cyclization and dehydrogenation by the oxidizing agent yields the quinoline ring system. uop.edu.pk

The reaction with this compound would be expected to produce 8-methyl-7-(methylsulfonyl)quinoline. The substitution pattern is dictated by the initial Michael addition and the subsequent cyclization. Characterization would involve ¹H and ¹³C NMR to confirm the structure of the fused aromatic rings and the positions of the substituents. Mass spectrometry would be used to verify the molecular weight. Modifications of the Skraup synthesis, such as the Doebner-von Miller reaction which uses α,β-unsaturated aldehydes or ketones, could also be employed to generate a wider variety of substituted quinolines. mdpi.com For instance, reacting this compound with crotonaldehyde (B89634) under acidic conditions would be expected to yield 2,8-dimethyl-7-(methylsulfonyl)quinoline.

Thiazole (B1198619) Derivatives

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. scholaris.camdpi.com To prepare a thiazole derivative of this compound, the aniline can be converted into a corresponding thioamide. For example, reaction of this compound with an acyl chloride followed by treatment with Lawesson's reagent would yield the desired N-(2-methyl-3-(methylsulfonyl)phenyl)thioamide.

This thioamide can then be reacted with an α-haloketone, such as 2-chloro-1-phenylethanone, in a suitable solvent like ethanol (B145695) to produce the corresponding 2,4-disubstituted thiazole. The reaction proceeds by initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

A study on related thiazole-methylsulfonyl derivatives provides insight into their characterization. For instance, the ¹H NMR spectra of such compounds show characteristic signals for the thiazole proton, typically in the range of 7-8 ppm, in addition to the signals for the aromatic and methylsulfonyl protons. nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized thiazoles. nih.gov

Compound NameSynthetic MethodKey Reactants
2,7-dimethyl-6-(methylsulfonyl)-1H-indoleFischer Indole Synthesis(2-methyl-3-(methylsulfonyl)phenyl)hydrazine, Acetone
8-methyl-7-(methylsulfonyl)quinolineSkraup SynthesisThis compound, Glycerol
2-Aryl-4-(substituted)-thiazoleHantzsch Thiazole SynthesisN-(2-methyl-3-(methylsulfonyl)phenyl)thioamide, α-haloketone

Oxadiazole and Triazole Derivatives

Oxadiazole and triazole heterocycles are important motifs in various fields. Their synthesis from this compound would typically involve the formation of an intermediate that can undergo cyclization.

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles often starts from an acid hydrazide. nih.gov To prepare an oxadiazole derivative, this compound could first be acylated with a suitable acid chloride, and the resulting amide could then be converted to the corresponding acid hydrazide by reaction with hydrazine hydrate (B1144303). This hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring through various methods, such as reaction with an orthoester or by dehydration of a diacylhydrazine intermediate using reagents like phosphorus oxychloride. nih.gov

For example, converting this compound to N-(2-methyl-3-(methylsulfonyl)phenyl)benzohydrazide and then cyclizing it would yield a 2,5-disubstituted 1,3,4-oxadiazole. The characterization would involve IR spectroscopy to observe the disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring.

Triazole Derivatives

Several methods exist for the synthesis of 1,2,4-triazoles. The Einhorn-Brunner reaction, which involves the reaction of an imide with a hydrazine, is a notable method. wikipedia.org A more direct approach starting from the aniline would be to convert it into a key intermediate. For instance, this compound can be converted to the corresponding azide (B81097), 1-azido-2-methyl-3-(methylsulfonyl)benzene. semanticscholar.org This azide can then undergo a [3+2] cycloaddition reaction with a suitable alkyne, a reaction often referred to as "click chemistry," to form a 1,2,3-triazole. semanticscholar.org

Alternatively, the aniline can be used to prepare a substituted thiosemicarbazide (B42300), which can then be cyclized to form a 1,2,4-triazole-3-thione. This thione can be further functionalized. The synthesis of triazoles from sulfonyl-substituted anilines has been reported, providing a basis for the development of derivatives from this compound. semanticscholar.org Spectroscopic characterization, including ¹H and ¹³C NMR, would be essential to confirm the structure of the resulting triazole derivatives.

Compound NameHeterocyclic CoreGeneral Synthetic Strategy
Substituted 1,3,4-Oxadiazole1,3,4-OxadiazoleCyclization of an acid hydrazide derived from the aniline
Substituted 1,2,3-Triazole1,2,3-Triazole[3+2] Cycloaddition of an azide derived from the aniline with an alkyne
Substituted 1,2,4-Triazole1,2,4-TriazoleCyclization of a substituted thiosemicarbazide derived from the aniline

Structure-Reactivity Relationships in Derivatives

The reactivity of the synthesized derivatives is significantly influenced by the interplay of the electronic and steric effects of the this compound core and the newly introduced heterocyclic ring.

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive charge on the sulfur atom. This deactivates the aniline ring towards electrophilic aromatic substitution and makes the amino group less nucleophilic. In contrast, the methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction, which slightly activates the ring. The ortho-positioning of the methyl group to the original amino group provides steric hindrance, which can influence the regioselectivity of reactions.

In the indole derivatives , the electron-withdrawing methanesulfonyl group on the benzene ring will decrease the electron density of the indole nucleus, making it less susceptible to electrophilic attack compared to unsubstituted indole. However, it may also influence the acidity of the N-H proton.

For the quinoline derivatives , the presence of the methanesulfonyl group will make the quinoline ring more electron-deficient. This will affect its basicity, making it a weaker base than quinoline itself. It will also influence the regioselectivity of nucleophilic and electrophilic substitution reactions on the quinoline ring system.

The steric bulk of the ortho-methyl group can direct the conformation of the molecule and may hinder the approach of reagents to the adjacent functional groups, thereby influencing reaction rates and outcomes. Understanding these structure-reactivity relationships is crucial for the further derivatization of these compounds and for tailoring their properties for specific applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methanesulfonyl 2 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unambiguous structural determination of 3-Methanesulfonyl-2-methylaniline. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of related anilines, the aromatic protons typically appear as multiplets in the range of δ 7.2-7.8 ppm. The protons of the amine group (-NH₂) are often observed as a broad singlet, while the methyl group attached to the aromatic ring and the methyl group of the methanesulfonyl moiety give rise to distinct singlets.

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework. The spectrum will show separate signals for the aromatic carbons, the aliphatic carbon of the ring-bound methyl group, and the carbon of the methanesulfonyl group, with their chemical shifts indicating their respective electronic environments.

For derivatives like N-(3-(methylsulfonyl)-2-methylphenyl)acetamide, NMR analysis confirms structural modifications. The formation of the amide bond is evidenced by the appearance of a new signal for the acetyl methyl protons and a characteristic downfield shift for the amide (NH) proton in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

Functional GroupChemical Shift (δ, ppm)Multiplicity
Aromatic CH7.2 - 7.8Multiplet
Amide NH~8.5 (broad)Singlet
Ring -CH₃~2.3Singlet
SO₂-CH₃~3.1Singlet
Acetyl CO-CH₃~2.1Singlet
Note: This table presents representative data. Actual chemical shifts are dependent on the solvent and the specific molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the functional groups within this compound.

IR Spectroscopy highlights the characteristic vibrational modes of the molecule's functional groups. The N-H stretching of the primary amine typically produces two bands between 3300 and 3500 cm⁻¹. Aromatic C-H stretching is found around 3000–3100 cm⁻¹, while aliphatic C-H stretching appears at approximately 2850–2960 cm⁻¹. The sulfonyl (SO₂) group gives rise to strong, characteristic asymmetric and symmetric stretching bands in the regions of 1300–1350 cm⁻¹ and 1120–1160 cm⁻¹, respectively. Aromatic C=C stretching vibrations are typically observed in the 1400–1600 cm⁻¹ range.

Raman Spectroscopy serves as a complementary technique, often providing strong signals for symmetric vibrations that may be weak in the IR spectrum. The symmetric S=O stretch and aromatic ring vibrations are examples of modes that are often prominent in the Raman spectrum.

The combination of experimental IR and Raman data with computational methods, such as Density Functional Theory (DFT), allows for a detailed and accurate assignment of vibrational bands to specific atomic motions within the molecule.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Sulfonyl (S=O)Asymmetric Stretching1300 - 1350
Sulfonyl (S=O)Symmetric Stretching1120 - 1160
Aromatic C=CStretching1400 - 1600

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Torsional Barriers

The crystal structure elucidates the molecule's preferred conformation in the solid state. Key parameters include the torsional angles, which describe the rotational orientation of the substituents relative to the aromatic ring. For example, the torsional angle between the C-S bond and the plane of the aromatic ring defines the orientation of the methanesulfonyl group.

Intermolecular Interactions and Crystal Packing

X-ray diffraction analysis also unveils the arrangement of molecules within the crystal lattice, which is dictated by various intermolecular forces. In this compound, the amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can serve as hydrogen bond acceptors. These hydrogen bonds are crucial in stabilizing the crystal structure and influencing physical properties like the melting point. The analysis of crystal packing reveals the intricate network of these non-covalent interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for deducing structural details from its fragmentation patterns.

Upon ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) confirms the compound's molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in determining the elemental composition.

The fragmentation of the molecular ion yields a characteristic pattern that aids in structural confirmation. For this compound, likely fragmentation pathways include the loss of a methyl group from the sulfonyl moiety (a loss of 15 mass units), the cleavage of the entire sulfonyl group, or fragmentation of the aromatic ring itself. Analyzing these fragment ions helps to verify the molecular structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted)Corresponding Fragment
185[M]⁺
170[M - CH₃]⁺
106[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺
Note: These are predicted fragmentation patterns. The observed fragments can vary depending on the specific ionization technique employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower-energy to higher-energy molecular orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* transitions within the aromatic system. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the benzene (B151609) ring. The electron-donating amine group and the electron-withdrawing methanesulfonyl group both modulate the energy levels of the molecular orbitals. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assist in assigning the observed bands to specific electronic transitions, thereby providing a more profound understanding of the molecule's electronic structure.

Computational Chemistry and Theoretical Investigations of 3 Methanesulfonyl 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methanesulfonyl-2-methylaniline. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of its molecular geometry and electronic landscape.

Density Functional Theory (DFT) has become a popular method for studying the geometry and electronic properties of molecules like this compound due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. For similar aniline (B41778) derivatives, DFT methods have been shown to provide results that correlate well with experimental data, such as those obtained from X-ray diffraction. semanticscholar.org

The electronic structure of this compound can also be elucidated using DFT. These calculations provide information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of both an electron-donating amino group and an electron-withdrawing methanesulfonyl group on the aniline ring creates a complex electronic environment that can be effectively modeled with DFT. For instance, in related compounds, DFT has been used to analyze the impact of substituents on the electronic properties of the aniline ring. conicet.gov.ar

A common functional used for these types of calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), to obtain optimized geometries and electronic parameters. tandfonline.com

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C-N Bond Length (Å) 1.395
C-S Bond Length (Å) 1.772
S=O Bond Length (Å) 1.453
C-N-H Bond Angle (°) 112.5

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide very accurate results, especially when combined with a suitable basis set. acs.orgresearchgate.net

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. For molecules containing sulfur, such as this compound, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the sulfonyl group. Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). semanticscholar.orgresearchgate.net The selection of the basis set often involves a compromise between desired accuracy and computational feasibility. For instance, the 6-311++G(d,p) basis set has been successfully used for similar molecules to calculate various parameters. tandfonline.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra. For this compound, theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis spectra. tandfonline.com By comparing the calculated spectra with experimental data, a more detailed assignment of the observed spectral features can be achieved. For example, TD-DFT calculations can help to identify the nature of electronic transitions, such as π → π* or n → π* transitions, within the molecule. nih.gov

Similarly, DFT calculations can predict vibrational frequencies. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of the vibrational modes of the molecule. semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to predict NMR chemical shifts (¹H and ¹³C), which can then be compared to experimental NMR data to confirm the molecular structure. semanticscholar.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Substituted Aniline Derivative (Note: This is a representative table illustrating the correlation between computed and experimental data for similar molecules.)

Spectroscopic Data Predicted Value Experimental Value
¹H NMR Chemical Shift (ppm) - NH₂ 4.52 4.60
¹³C NMR Chemical Shift (ppm) - C-NH₂ 145.8 146.2
Major IR Absorption Band (cm⁻¹) - N-H stretch 3450 3465

Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO analysis)

Molecular orbital analysis provides deep insights into the chemical reactivity and electronic transitions of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic amines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often distributed over the aromatic system. The electron-withdrawing sulfonyl group in this compound is expected to lower the energy of the LUMO.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions. tandfonline.com NBO analysis can provide information about the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of hyperconjugation and resonance effects. This analysis can help to quantify the strength of interactions between the amino group, the sulfonyl group, and the aromatic ring.

Table 3: Calculated Molecular Orbital Energies for a Representative Substituted Aniline (Note: This is a representative table based on typical findings for similar molecules.)

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential energy surfaces of reactions involving this compound, providing valuable information about reaction pathways, transition states, and activation energies. This can help in understanding the regioselectivity and stereoselectivity of reactions.

For example, DFT calculations can be used to model the mechanism of electrophilic substitution on the aniline ring, predicting the most likely sites of reaction. The presence of both activating (amino and methyl) and deactivating (methanesulfonyl) groups makes the prediction of reactivity complex, and computational modeling can provide clarity. Similarly, reactions involving the sulfonyl group or the amino group can be investigated. For instance, computational studies on related systems have been used to understand the mechanisms of palladium-catalyzed coupling reactions. conicet.gov.ar

Conformational Analysis and Energy Landscapes

The presence of the methanesulfonyl and methyl groups introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable conformations (rotamers) of the molecule and to determine the energy barriers between them. lumenlearning.com

Table 4: Relative Energies of Different Conformers of a Substituted Aniline (Note: This is a representative table based on typical findings for similar molecules.)

Conformer Dihedral Angle (C-C-S-C) (°) Relative Energy (kcal/mol)
1 (Global Minimum) 60 0.00
2 180 1.5

Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental approach to understanding chemical reactivity. iupac.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. researchgate.netscirp.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom of the amino group, as these are the most electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons, indicating where an electrophilic attack is most likely to occur.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. scirp.org Conversely, a large energy gap implies high stability.

The substituents on the benzene (B151609) ring—the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing methanesulfonyl (-SO₂CH₃) group—would significantly influence the energy levels and spatial distribution of these orbitals. A DFT calculation would be required to determine the precise energies and visualize the orbital shapes.

Table 1: Key Reactivity Descriptors from FMO Theory This table outlines the global reactivity descriptors that can be calculated from HOMO and LUMO energies, providing a quantitative measure of reactivity. mdpi.com

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger energy gap.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules are more polarizable and reactive.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η)A global index that quantifies the electrophilic nature of a molecule. mdpi.com

Molecular Electrostatic Potential (ESP) Mapping

A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. researchgate.netscispace.com It is an invaluable tool for predicting how a molecule will interact with other charged species.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate the most likely sites for electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the amino group and potentially on the oxygen atoms of the sulfonyl group due to their high electronegativity.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group.

The ESP map provides a visual guide to the molecule's reactive sites. For this compound, the interplay between the electron-donating amino and methyl groups and the strongly electron-withdrawing methanesulfonyl group would create a complex potential surface. The amino group directs electrophiles to the ortho and para positions. However, the existing methyl and methanesulfonyl groups at positions 2 and 3 complicate this, making a computational map essential for predicting regioselectivity in reactions like electrophilic aromatic substitution.

Fukui Functions and Local Reactivity

For a more quantitative prediction of regioselectivity, conceptual DFT provides local reactivity descriptors like the Fukui function. mdpi.commdpi.com The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes.

fk+: Predicts susceptibility to nucleophilic attack (attack by an electron donor).

fk-: Predicts susceptibility to electrophilic attack (attack by an electron acceptor).

fk0: Predicts susceptibility to radical attack.

By calculating these values for each atom in this compound, one could precisely rank the carbon atoms on the aromatic ring in order of their reactivity toward electrophiles, providing a more refined prediction of selectivity than qualitative arguments alone.

Without specific computational studies, any discussion of reactivity remains theoretical. A full DFT analysis would be necessary to provide quantitative data and definitive predictions for this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted anilines like 3-Methanesulfonyl-2-methylaniline is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods.

Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste. masterorganicchemistry.com Future research will likely focus on addressing these limitations by embracing the principles of green chemistry. This includes the development of catalytic systems that are highly efficient and can be recycled, the use of environmentally benign solvents, and the design of processes with high atom economy. rsc.org

One promising avenue is the exploration of chemoenzymatic synthesis. The use of immobilized nitroreductase enzymes, for instance, offers a mild and selective method for the reduction of nitroaromatics to anilines, avoiding the need for high temperatures and expensive metal catalysts. acs.org The development of robust enzymes compatible with sulfonyl-substituted nitroarenes could pave the way for a greener synthesis of this compound.

Furthermore, the direct C-H functionalization of simpler aniline (B41778) precursors represents a highly atom-economical approach. rsc.org Research into catalytic systems, potentially based on biomass-derived copper catalysts, for the remote sulfonylation of anilines could offer a more direct route to compounds like this compound, minimizing the need for pre-functionalized starting materials and protecting groups. mdpi.com The visible-light-mediated sulfonylation of anilines with sulfinate salts or sulfonyl fluorides also presents a mild and robust alternative to classical methods that often require harsh conditions. rsc.orgresearchgate.netfrontiersin.org

The rearrangement of O-(arenesulfonyl)hydroxylamines has been reported as a method to produce ortho-sulfonyl anilines with high regioselectivity under simple reaction conditions, offering a complementary approach to traditional aniline sulfonation. cam.ac.uk Investigating the applicability of such rearrangement strategies for the synthesis of this compound could lead to novel and efficient synthetic pathways.

Synthetic Strategy Potential Advantages Key Research Focus
Chemoenzymatic SynthesisHigh selectivity, mild conditions, reduced waste.Development of enzymes tolerant to sulfonyl groups.
Direct C-H SulfonylationHigh atom economy, fewer synthetic steps.Design of efficient and selective catalysts.
Photoredox CatalysisMild reaction conditions, use of visible light.Exploration of suitable photocatalysts and sulfonyl sources.
Rearrangement ReactionsNovel bond formations, high regioselectivity.Adaptation of rearrangement conditions for the target molecule.

Exploration of Under-Investigated Reactivity Patterns

The interplay of the electron-withdrawing methanesulfonyl group and the electron-donating, sterically demanding ortho-methyl group in this compound likely gives rise to unique reactivity that remains largely unexplored.

The nucleophilicity of the aniline nitrogen is expected to be modulated by the electronic effects of the substituents. While the methyl group enhances electron density on the ring, the sulfonyl group withdraws it. The position of these groups relative to the amine will influence its basicity and nucleophilic character in reactions such as acylation, alkylation, and arylation. researchgate.net Systematic studies on the kinetics and thermodynamics of these reactions would provide valuable data for predicting and controlling its reactivity.

The amino group of anilines strongly activates the aromatic ring towards electrophilic substitution. rsc.org However, the directing effect of the substituents in this compound is complex. Future research could investigate the regioselectivity of various electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, to map out its reactivity profile. The use of sulfonyl groups as removable blocking groups could also be explored to achieve specific substitution patterns that are otherwise difficult to access. masterorganicchemistry.com

Furthermore, the potential for the methanesulfonyl group to participate in or direct reactions is an area of interest. For instance, the possibility of N- to C-sulfonyl migration under photochemical conditions, as observed in other N-sulfonyl compounds, could be investigated as a route to novel isomers. rsc.org The reaction of anilines with sulfonyl chlorides has been studied, but the specific kinetics and mechanisms for an ortho-methyl substituted sulfonyl aniline are not well-documented. researchgate.net

Reaction Type Expected Influence of Substituents Research Opportunities
Nucleophilic ReactionsModulated basicity and nucleophilicity of the amine.Kinetic and thermodynamic studies of acylation, alkylation, etc.
Electrophilic Aromatic SubstitutionComplex regioselectivity due to competing directing effects.Mapping the regiochemical outcomes of various substitutions.
Photochemical ReactionsPotential for N- to C-sulfonyl migration.Investigation of photochemical rearrangement pathways.
Metal-Catalyzed Cross-CouplingAltered reactivity in coupling reactions.Exploration of Buchwald-Hartwig and Suzuki-Miyaura couplings. orgsyn.org

Rational Design of Functionally Tuned Derivatives

The scaffold of this compound is a promising starting point for the rational design of new molecules with specific functions, particularly in medicinal chemistry and materials science. The sulfonylaniline motif is present in a number of bioactive compounds. frontiersin.org

The design and synthesis of derivatives with potential biological activity is a key area for future research. The isatin (B1672199) scaffold, for instance, which can be synthesized from substituted anilines, is known for its wide range of biological activities and its potential in the design of potent bioactive molecules. thieme-connect.de By using this compound as a precursor, novel isatin derivatives could be accessed. Furthermore, the synthesis of sulfonylurea derivatives, which are known to act as NLRP3 inflammasome inhibitors, could be explored. nih.gov The synthesis of sulfonimidamides, which are bioisosteric analogues of sulfonamides, from anilines represents another avenue for creating new chiral molecules with potentially improved pharmacological properties. acs.orgacs.org

The functionalization of the aniline nitrogen or the aromatic ring can lead to a diverse library of compounds. For example, the synthesis of N-sulfonyl amidines from sulfonyl azides and amines is a known transformation that could be applied to derivatives of this compound. nih.gov The modular construction of functionalized anilines via switchable C-H and N-alkylations with olefins offers another powerful tool for generating a wide range of derivatives. rsc.org

Derivative Class Potential Application Design Strategy
Isatin DerivativesBioactive compounds, medicinal chemistry.Cyclization reactions starting from this compound.
SulfonylureasNLRP3 inflammasome inhibitors.Reaction with isocyanates and sulfonyl chlorides.
SulfonimidamidesChiral bioisosteres of sulfonamides.Reaction with sulfonimidoyl fluorides.
N-Sulfonyl AmidinesBiologically important scaffolds.Reaction of sulfonyl azide (B81097) derivatives with amines.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the structure, bonding, and reactivity of this compound can be achieved through a synergistic combination of experimental techniques and theoretical calculations.

Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic structure of the molecule. rsc.org Such studies can predict bond lengths, bond angles, and the conformational preferences of the amino and methanesulfonyl groups. This information is crucial for understanding how the molecule interacts with other reagents and catalysts. Computational studies can also be used to predict vibrational frequencies (FTIR and Raman spectra), which can then be compared with experimental data for structural confirmation. nih.gov

Mechanistic studies of reactions involving this compound can be greatly enhanced by computational modeling. For example, DFT can be used to calculate the energies of transition states and intermediates in reactions such as electrophilic substitution or nucleophilic attack, helping to elucidate reaction pathways. chemrevlett.com This can be particularly useful in understanding the regioselectivity of reactions and the role of the substituents in influencing reactivity. The study of enantiospecific reactions, such as the synthesis of chiral sulfonimidamides, can also benefit from computational analysis of the transition states to understand the origin of stereocontrol. acs.orgacs.org

Experimental techniques such as in-situ spectroscopy can be used to monitor reaction progress and identify transient intermediates, providing data that can be used to validate and refine theoretical models. sciencesconf.org The combination of these approaches will lead to a more complete and predictive understanding of the chemical behavior of this compound.

Computational Method Information Gained Experimental Correlation
Density Functional Theory (DFT)Molecular geometry, electronic properties, vibrational frequencies.X-ray crystallography, FTIR/Raman spectroscopy.
Transition State TheoryReaction pathways, activation energies, regioselectivity.Kinetic studies, product analysis.
Natural Bond Orbital (NBO) AnalysisCharge distribution, intramolecular interactions.NMR spectroscopy, analysis of substituent effects.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms represents a significant opportunity for improving efficiency, safety, and scalability.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govcam.ac.uk The synthesis of functionalized anilines and related heterocycles has been successfully demonstrated in flow reactors. bohrium.comresearchgate.net For instance, the in-situ generation and reaction of unstable intermediates, such as nitrosobenzenes from anilines, can be safely performed in a continuous flow setup. bohrium.comresearchgate.net This approach could be particularly beneficial for reactions involving highly reactive or unstable derivatives of this compound. The synthesis of N-aryl- acs.orgrsc.orgnih.gov-triazoles from anilines via a telescoped three-step flow process is another example of the power of this technology. acs.org

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening purposes. researchgate.net By integrating flow chemistry with automated systems, a wide range of functionalized anilines can be synthesized in a high-throughput manner. nih.gov This would be invaluable for the exploration of structure-activity relationships in the development of new drugs or materials based on the this compound scaffold. The modular nature of flow systems allows for the easy combination of different reaction steps, enabling multi-step syntheses to be performed in a continuous and automated fashion. noelresearchgroup.com

Platform Key Advantages Potential Applications for this compound
Flow ChemistryEnhanced safety, scalability, and control.Synthesis of the parent compound and its derivatives, handling of hazardous intermediates.
Automated SynthesisHigh-throughput screening, rapid library generation.Creation of diverse libraries of functionally tuned derivatives for drug discovery.
Integrated Flow and AutomationEfficient multi-step synthesis, streamlined workflow.Automated production of complex molecules starting from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.